molecular formula C17H25BClNO4 B8530275 tert-butyl N-[4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

tert-butyl N-[4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No.: B8530275
M. Wt: 353.6 g/mol
InChI Key: QEIYXAMDPDUVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted phenyl ring, and a dioxaborolane moiety. It is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-carbamate typically involves multiple stepsThe final step involves the formation of the carbamate group using tert-butyl isocyanate under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl carbamates, while borylation reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-carbamate involves its ability to participate in various chemical reactions due to its functional groups. The dioxaborolane moiety allows for borylation reactions, while the chloro group can undergo nucleophilic substitution. These reactions enable the compound to act as an intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is unique due to the presence of both a chloro group and a dioxaborolane moiety, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C17H25BClNO4

Molecular Weight

353.6 g/mol

IUPAC Name

tert-butyl N-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C17H25BClNO4/c1-15(2,3)22-14(21)20-13-9-8-11(19)10-12(13)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21)

InChI Key

QEIYXAMDPDUVOX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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